2-(3-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Description
This compound is a tetrahydroquinoline derivative featuring a propane-1-sulfonyl group at the 1-position of the tetrahydroquinoline core and a 3-methoxyphenoxy-acetamide moiety at the 7-position. Its molecular formula is C21H26N2O5S (MW: 418.51 g/mol) . The structural design combines a sulfonamide group (imparting metabolic stability) with a methoxyphenoxy-acetamide side chain, which may enhance target binding through hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-3-12-29(25,26)23-11-5-6-16-9-10-17(13-20(16)23)22-21(24)15-28-19-8-4-7-18(14-19)27-2/h4,7-10,13-14H,3,5-6,11-12,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSIBOAQHDIGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 418.51 g/mol. The compound features a sulfonamide group and a tetrahydroquinoline moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.51 g/mol |
| IUPAC Name | This compound |
| SMILES | CCCS(=O)(=O)N1CCc2c(C1)cc(cc2)NC(=O)COc1ccc(cc1)OC |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Sulfonylation : The introduction of the propane-1-sulfonyl group can be accomplished via nucleophilic substitution reactions.
- Acetylation : Finally, the acetamide functionality is introduced to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in disease processes.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Antitumor Effects
Preliminary studies suggest that the compound may possess antitumor activity by inducing apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study 1 : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
- Study 2 : A cancer research study indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, suggesting promising antitumor properties .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The compound’s closest analogues differ in substitution patterns on the tetrahydroquinoline core or acetamide side chain. Key examples include:
Key Observations :
- Positional Isomerism : The 6-substituted analogue () likely exhibits altered binding kinetics due to steric hindrance or orientation shifts in the active site.
- Acetamide Side Chain: Substituting 3-methoxyphenoxy with thiophen-2-yl () reduces oxygen-based hydrogen bonding capacity but enhances hydrophobic interactions.
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility: The target compound’s methoxyphenoxy group increases hydrophilicity (predicted LogP ~2.5) compared to the thiophene analogue (LogP ~3.1) . The 4-fluorobenzenesulfonyl analogue () has higher molecular weight (486.51 vs. 418.51) and may exhibit reduced aqueous solubility.
- Metabolic Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
